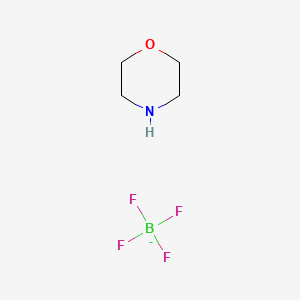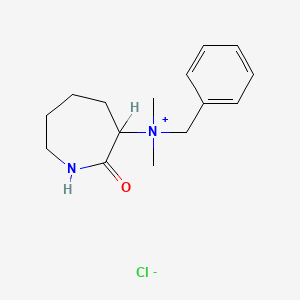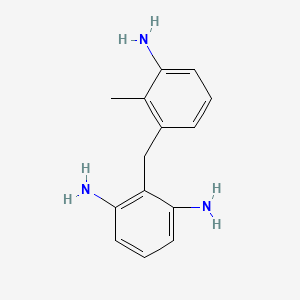
2-((3-Amino-2-methylphenyl)methyl)benzene-1,3-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
EINECS 303-735-8, also known as Diisopropanolamine, is a chemical compound that is widely used in various industrial and scientific applications. It is a secondary amine and an alcohol, which makes it a versatile compound in chemical synthesis and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diisopropanolamine can be synthesized through the reaction of isopropanolamine with propylene oxide. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity. The reaction can be represented as follows:
Isopropanolamine+Propylene Oxide→Diisopropanolamine
Industrial Production Methods
In industrial settings, Diisopropanolamine is produced in large quantities using continuous flow reactors. The process involves the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize the production efficiency and product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Diisopropanolamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: It can undergo substitution reactions with halogens and other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogens like chlorine and bromine are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various amines, oxides, and substituted derivatives of Diisopropanolamine.
Applications De Recherche Scientifique
Diisopropanolamine has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the preparation of buffers and as a stabilizing agent in biological assays.
Medicine: Utilized in the formulation of pharmaceuticals and as an intermediate in the synthesis of active pharmaceutical ingredients.
Industry: Used in the production of surfactants, corrosion inhibitors, and as a component in metalworking fluids.
Mécanisme D'action
Diisopropanolamine exerts its effects through various molecular pathways. It acts as a nucleophile in chemical reactions, facilitating the formation of new chemical bonds. In biological systems, it can interact with enzymes and proteins, altering their activity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
Monoethanolamine: Similar in structure but contains only one hydroxyl group.
Triethanolamine: Contains three hydroxyl groups and is more hydrophilic.
Diethanolamine: Contains two hydroxyl groups and is structurally similar but has different reactivity.
Uniqueness
Diisopropanolamine is unique due to its balanced hydrophilic and hydrophobic properties, making it suitable for a wide range of applications. Its dual functionality as an amine and an alcohol allows it to participate in diverse chemical reactions, enhancing its versatility in industrial and scientific applications.
Propriétés
Numéro CAS |
94213-32-8 |
|---|---|
Formule moléculaire |
C14H17N3 |
Poids moléculaire |
227.30 g/mol |
Nom IUPAC |
2-[(3-amino-2-methylphenyl)methyl]benzene-1,3-diamine |
InChI |
InChI=1S/C14H17N3/c1-9-10(4-2-5-12(9)15)8-11-13(16)6-3-7-14(11)17/h2-7H,8,15-17H2,1H3 |
Clé InChI |
OBXZVJNVWWTSSQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC=C1N)CC2=C(C=CC=C2N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


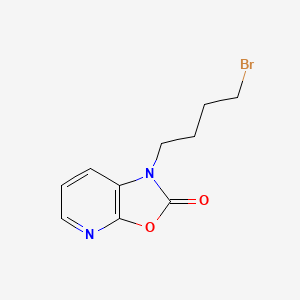

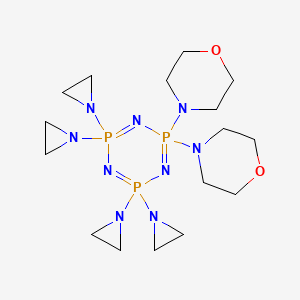
![2-[[5-Acetamido-4-[(2-bromo-4,6-dinitrophenyl)azo]-2-methoxyphenyl]amino]ethyl acetate](/img/structure/B12703212.png)
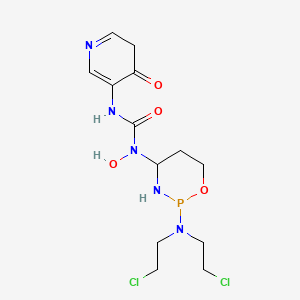


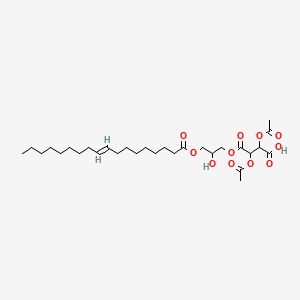

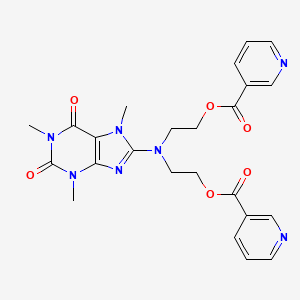
![6-[3-(butan-2-ylamino)-2-hydroxypropoxy]-4H-1,4-benzothiazin-3-one;(E)-but-2-enedioic acid](/img/structure/B12703262.png)
